N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
Description
N-(2-(Benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a benzothiazole moiety fused with a tetrahydrocyclopenta[c]pyrazole scaffold and an acetamide side chain. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The cyclopenta[c]pyrazole core may enhance metabolic stability and binding affinity compared to simpler heterocyclic systems .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9(20)16-14-10-5-4-7-11(10)18-19(14)15-17-12-6-2-3-8-13(12)21-15/h2-3,6,8H,4-5,7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFYXLKJPMXSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCCC2=NN1C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against a variety of targets such as dihydroorotase, DNA gyrase, and DprE1. These targets play crucial roles in various biological processes, including DNA replication and bacterial cell wall biosynthesis.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function. For instance, they can inhibit the function of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of mycobacterial cell walls.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall. This can lead to downstream effects such as impaired bacterial growth and viability.
Pharmacokinetics
A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favorable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent disruption of the associated biochemical pathways. For example, inhibition of DprE1 can lead to impaired cell wall biosynthesis, resulting in reduced bacterial growth and viability.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiazole moiety and a tetrahydrocyclopenta[c]pyrazole framework. Its molecular formula is C24H22N2OS3 with a molecular weight of approximately 450.6 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in an organic solvent like tetrahydrofuran. The reaction yields the acylated product, which can be purified through recrystallization methods .
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticonvulsant properties. For instance, compounds related to N-(benzo[d]thiazol-2-yl)aminoacetamides were evaluated using the maximal electroshock seizure (MES) test and showed promising results with effective doses (ED50) significantly lower than standard anticonvulsants like phenytoin and carbamazepine . This suggests that the benzothiazole structure may enhance anticonvulsant activity.
The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems and ion channels. The hydrogen bonding capabilities of the amide group and the lipophilic nature of the benzothiazole ring contribute to its interaction with central nervous system receptors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzothiazole ring and the cyclopenta[c]pyrazole moiety can significantly affect biological activity. For example:
- Substituents on the benzothiazole ring : Different substituents can enhance or reduce affinity for biological targets.
- Cyclopenta[c]pyrazole modifications : Variations in this part of the molecule can lead to changes in pharmacokinetic properties and receptor interactions .
Case Studies
- Anticonvulsant Efficacy : A study conducted on several benzothiazole derivatives demonstrated that specific substitutions led to enhanced efficacy in seizure models. Notably, compounds with electron-donating groups showed improved protective indices compared to their counterparts .
- Neurotoxicity Assessment : In evaluating the safety profile, compounds were subjected to neurotoxicity tests using the rotarod method. Results indicated that certain derivatives exhibited minimal neurotoxic effects while maintaining anticonvulsant activity .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Benzothiazole-Acetamide Derivatives
Key Observations
Structural Diversity: The target compound uniquely integrates a cyclopenta[c]pyrazole ring, which is absent in other analogs. This scaffold is associated with improved pharmacokinetic properties, such as reduced metabolic degradation, compared to linear or monocyclic systems . P19 () and 3a-j () highlight the role of thiazolidinedione and arylpiperazine moieties in targeting HDAC8 and COX-2, respectively, suggesting that substituent choice dictates target specificity .
Biological Activity :
- Antimicrobial Activity : Compounds like 3a-j () and 5a–r () demonstrate that electron-withdrawing groups (e.g., fluoro, triazole) enhance antibacterial potency .
- Anti-Inflammatory Activity : Piperazine-substituted analogs (A1-C4 , ) show significant COX-2 inhibition with low ulcerogenicity, a critical advantage over traditional NSAIDs .
Synthetic Efficiency :
- Ultrasound-assisted synthesis () improves yields (92% for 5a–r ) and reduces reaction times compared to conventional methods .
- The target compound’s synthesis likely involves chloroacetylation followed by cyclocondensation, a strategy common in benzothiazole chemistry (e.g., ) .
Physicochemical Properties :
- While the target compound lacks reported data, analogs like 3a () exhibit high melting points (>220°C) and IR peaks at 1686 cm⁻¹ (C=O stretch), consistent with stable crystalline acetamide derivatives .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide with high purity and yield?
- Methodology : The synthesis typically involves multi-step reactions, including coupling benzothiazole derivatives with cyclopenta[c]pyrazole intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance reactivity .
- Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress, with Rf values optimized for product isolation .
- Validation : Purity (>95%) is confirmed via HPLC, and structural integrity is verified by NMR (e.g., ¹H and ¹³C) and mass spectrometry .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Analytical techniques :
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm for benzothiazole) and acetamide protons (δ 2.1 ppm for CH₃) .
- IR spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- X-ray crystallography : Reveals bond lengths (e.g., C=O at 1.221 Å) and dihedral angles between heterocyclic rings .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Initial screening :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : α/β-glucosidase assays (IC₅₀ determination) due to structural similarity to bioactive thiazole derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Root-cause analysis :
- Batch variability : Compare purity (HPLC) and stereochemical consistency (chiral chromatography) across samples .
- Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) to minimize interference .
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., thymidylate synthase) or receptors (e.g., EGFR) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
- ADMET prediction : SwissADME or pkCSM to evaluate pharmacokinetics (e.g., logP, BBB permeability) .
Q. How can reaction yields be optimized when scaling up synthesis?
- Process optimization :
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce reaction time .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps .
- Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography .
Q. What strategies mitigate degradation of the compound during storage or biological assays?
- Stability studies :
- pH stability : Store in neutral buffers (pH 7.4) at –20°C to prevent hydrolysis of the acetamide group .
- Light sensitivity : Use amber vials to avoid photodegradation of the benzothiazole moiety .
- Lyophilization : For long-term storage, lyophilize in sucrose or trehalose matrices .
Methodological Considerations
Q. How are structural analogs designed to enhance bioactivity while minimizing toxicity?
- SAR studies :
- Substituent variation : Modify the benzothiazole (e.g., –F, –Cl) or cyclopenta[c]pyrazole (e.g., methyl/ethyl groups) .
- Scaffold hopping : Replace the acetamide with sulfonamide or urea to alter H-bonding patterns .
- Prodrug approaches : Introduce ester prodrugs to improve solubility and reduce hepatic toxicity .
Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity in crowded spectra .
- High-resolution MS : MALDI-TOF or ESI-QTOF distinguishes isotopic patterns and validates molecular formula .
- XPS : Surface analysis identifies oxidation states of sulfur in the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
